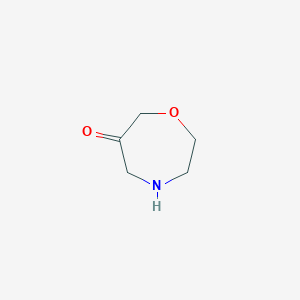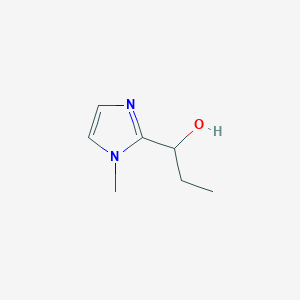
5-(3-Hydroxypropyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxypropyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This method yields imidazolidine derivatives with good efficiency. Another method involves the use of dihaloalkanes or dihalobenzyl in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis and other advanced techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxypropyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the imidazolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield corresponding ketones or carboxylic acids, while reduction of the imidazolidine ring can produce various reduced derivatives .
Applications De Recherche Scientifique
5-(3-Hydroxypropyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxypropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as tankyrase, which plays a role in the Wnt signaling pathway . This inhibition can lead to the suppression of tumor growth and other therapeutic effects. The compound’s ability to interact with various proteins and enzymes makes it a versatile agent in pharmacological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features but without the hydroxypropyl group.
Thiazolidine-2,4-dione: A related compound with a sulfur atom in place of the nitrogen atom in the imidazolidine ring.
Hydantoin: Another related compound with a similar ring structure but different substituents.
Uniqueness
5-(3-Hydroxypropyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H10N2O3 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
5-(3-hydroxypropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c9-3-1-2-4-5(10)8-6(11)7-4/h4,9H,1-3H2,(H2,7,8,10,11) |
Clé InChI |
FJROCPLAORGPBN-UHFFFAOYSA-N |
SMILES canonique |
C(CC1C(=O)NC(=O)N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


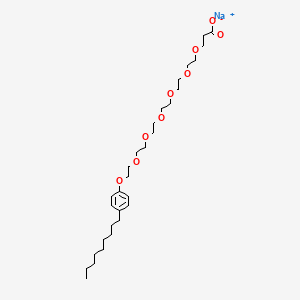

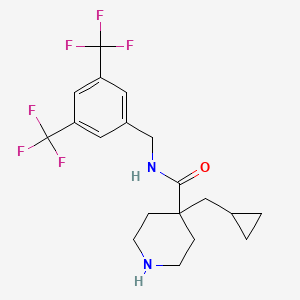
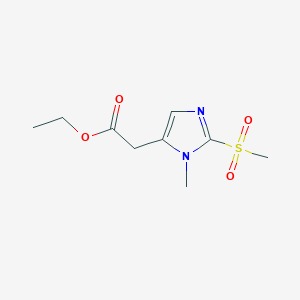
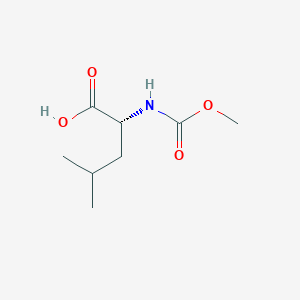

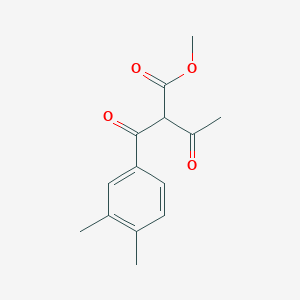
![2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12820123.png)
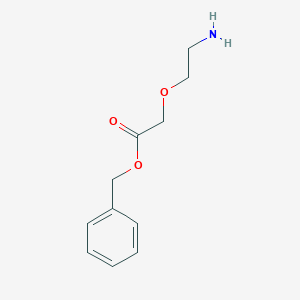
![9-Methoxy-3-azaspiro[5.5]undecane](/img/structure/B12820139.png)
![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)

